Product packaging for 5-Bromo-2-phenylfuro[2,3-b]pyridine(Cat. No.:CAS No. 431942-30-2)

5-Bromo-2-phenylfuro[2,3-b]pyridine

Cat. No.: B3266685
CAS No.: 431942-30-2
M. Wt: 274.11 g/mol
InChI Key: GDEUCQHGCNNNOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Bromo-2-phenylfuro[2,3-b]pyridine ( 431942-30-2) is a high-purity chemical building block with the molecular formula C13H8BrNO and a molecular weight of 274.11 g/mol. This solid compound has a melting point of 168-169°C and a predicted boiling point of 369.8±37.0 °C, making it a stable intermediate for various synthetic applications. Its structure features a bromine atom at the 5-position of the furo[2,3-b]pyridine core, which serves as an excellent handle for further functionalization via metal-catalyzed cross-coupling reactions. As a member of the furopyridine family, this compound is recognized as a privileged scaffold in medicinal chemistry with documented biological activities including anticonvulsant, antipsychotic, and antiproliferative properties. Furopyridines have been investigated as calcium influx promoters, acetylcholinesterase inhibitors, and HIV-1 nonnucleoside reverse transcriptase inhibitors. The bromine substituent makes this compound particularly valuable for constructing more complex molecular architectures through Suzuki, Sonogashira, and other palladium-catalyzed reactions to explore structure-activity relationships in drug discovery programs. This product is provided with 95+% to 98% purity and is intended for research and development use only in laboratory settings. It is not intended for diagnostic, therapeutic, or consumer use. Researchers should consult the safety data sheet prior to handling, as the compound may cause skin and eye irritation (H315-H319) and specific target organ toxicity upon single exposure (H335).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H8BrNO B3266685 5-Bromo-2-phenylfuro[2,3-b]pyridine CAS No. 431942-30-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-phenylfuro[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrNO/c14-11-6-10-7-12(16-13(10)15-8-11)9-4-2-1-3-5-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDEUCQHGCNNNOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=CC(=CN=C3O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Bromo 2 Phenylfuro 2,3 B Pyridine

Strategies for the Construction of the Furo[2,3-b]pyridine (B1315467) Core

The formation of the fused furo[2,3-b]pyridine ring system is a critical step in the synthesis of the target molecule. Various strategies have been developed to construct this scaffold, with palladium-catalyzed reactions being particularly prominent.

Palladium-Catalyzed Annulation and Cyclization Reactions

Palladium-catalyzed reactions offer an efficient and versatile approach to the furo[2,3-b]pyridine core. nih.gov These methods often involve the coupling of appropriately substituted pyridine (B92270) and alkyne precursors, followed by an intramolecular cyclization to form the furan (B31954) ring.

One notable strategy involves a palladium(II)-catalyzed synthesis from β-ketodinitriles and alkynes, which proceeds through an unusual N-H/C annulation. nih.gov This reaction facilitates the concurrent construction of both the furan and pyridine rings through the formation of multiple C-C, C=C, C-O, C-N, and C=N bonds in a single operation. nih.gov Another approach utilizes a palladium-catalyzed tandem reaction of 2-(cyanomethoxy)chalcones with thiophenes, which proceeds via direct C–H addition and sequential intramolecular conjugate addition/cyclization/aromatization to yield benzofuro[2,3-c]pyridines. rsc.org

Furthermore, the synthesis of furo[2,3-b]pyridines can be achieved through a concise four-step sequence that allows for functionalization at the 3- and 5-positions, making it suitable for creating diverse compound libraries for structure-activity relationship (SAR) studies. nih.gov This route has been optimized for gram-scale synthesis with minimal need for chromatographic purification. nih.gov

A domino Heck/C–H functionalization process has also been developed for the synthesis of related spiroindenyl-2-oxindoles, where a spiropalladacycle intermediate is formed through carbopalladation and C–H functionalization. nih.gov While not directly yielding the furo[2,3-b]pyridine core, this methodology highlights the power of palladium catalysis in constructing complex heterocyclic systems.

Starting MaterialsCatalyst/ReagentsKey TransformationProductRef.
β-Ketodinitriles, AlkynesPd(II) catalystN-H/C AnnulationFuro[2,3-b]pyridines nih.gov
2-(Cyanomethoxy)chalcones, ThiophenesPd catalystC–H Addition, CyclizationBenzofuro[2,3-c]pyridines rsc.org
Substituted Pyridine-Four-step synthesisFuro[2,3-b]pyridines nih.gov
2-Bromoarylamides, Vinyl BromidesPd catalystSpirocyclizationSpiroindenyl-2-oxindoles nih.gov

Fischer Cyclization Approaches to Related Azaindole Frameworks

The Fischer indole (B1671886) synthesis, a classic method for preparing indoles, can be adapted for the synthesis of azaindoles (pyrrolopyridines), which are structural isomers of furo[2,3-b]pyridines. acs.orgnih.govthieme-connect.com While not a direct route to the furo[2,3-b]pyridine core, the resulting azaindole can potentially be converted to the desired scaffold. This approach is particularly effective for the formation of 4- and 6-azaindoles when the starting pyridylhydrazines bear electron-donating groups. acs.orgnih.govthieme-connect.com The reaction proceeds by treating pyridylhydrazines with various carbonyl compounds under acidic conditions. thieme-connect.com The success of this method for azaindole synthesis demonstrates its potential as an indirect pathway to furo[2,3-b]pyridine derivatives.

Cycloaddition Reactions in Furo[2,3-b]pyridine Synthesis

Cycloaddition reactions provide another avenue for the construction of the pyridine ring within the furo[2,3-b]pyridine system. youtube.comlibretexts.org These reactions, while sometimes commercially less relevant due to the potential for isomeric mixtures and the cost of starting materials, can provide access to pyridines that are difficult to prepare via other methods. youtube.com For instance, a [3π + 2σ] cycloaddition of vinyl azides with bicyclo[1.1.0]butanes, catalyzed by a pyridine-boryl radical, has been developed for the synthesis of 2-azabicyclo[3.1.1]heptenes, which can serve as pyridine bioisosteres. chemrxiv.orgchemrxiv.org This highlights the potential of cycloaddition strategies in creating novel heterocyclic frameworks that can be further elaborated.

Introduction and Functionalization of Bromine and Phenyl Substituents

Once the furo[2,3-b]pyridine core is established, the next crucial steps involve the introduction of the bromine atom at the 5-position and the phenyl group at the 2-position.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira) for Arylation

Palladium-catalyzed cross-coupling reactions are instrumental in introducing the phenyl substituent onto the furo[2,3-b]pyridine scaffold.

The Suzuki-Miyaura coupling is a widely used method for forming carbon-carbon bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium(0) complex. youtube.comlibretexts.org This reaction is highly versatile and tolerant of many functional groups. In the context of 5-Bromo-2-phenylfuro[2,3-b]pyridine synthesis, a 2-halo-furo[2,3-b]pyridine precursor can be coupled with phenylboronic acid to introduce the phenyl group at the 2-position. The efficiency of the Suzuki-Miyaura reaction can be influenced by the choice of catalyst, ligands, base, and solvent. youtube.comlibretexts.org For instance, regioselective Suzuki-Miyaura reactions have been demonstrated on polyhalogenated pyridines, allowing for controlled arylation at specific positions. beilstein-journals.orgnih.gov

The Sonogashira coupling provides another powerful tool for C-C bond formation, specifically between a terminal alkyne and an aryl or vinyl halide, using a palladium catalyst and a copper(I) co-catalyst. nih.govwikipedia.orglibretexts.orgorganic-chemistry.org In a potential synthetic route to this compound, a 2-halo-furo[2,3-b]pyridine could be coupled with phenylacetylene. Alternatively, a Sonogashira coupling can be employed to construct the furan ring itself by reacting an amino-halopyridine with a terminal alkyne, followed by cyclization. nih.gov

Cross-Coupling ReactionSubstratesCatalyst SystemKey Bond FormationRef.
Suzuki-MiyauraOrganoboron, Organic HalidePalladium(0) complexC-C youtube.comlibretexts.org
SonogashiraTerminal Alkyne, Aryl/Vinyl HalidePalladium catalyst, Copper(I) co-catalystC(sp)-C(sp2) nih.govwikipedia.orglibretexts.orgorganic-chemistry.org

Regioselective Bromination of Precursors

The introduction of the bromine atom at the 5-position of the furo[2,3-b]pyridine ring requires a regioselective bromination strategy. Direct bromination of the furo[2,3-b]pyridine core can lead to a mixture of products. Therefore, it is often more strategic to brominate a precursor pyridine derivative before the construction of the furan ring.

One effective method involves the regioselective bromination of fused pyridine N-oxides. tcichemicals.com By activating the pyridine N-oxide with an agent like p-toluenesulfonic anhydride, nucleophilic attack by a bromide source, such as tetrabutylammonium (B224687) bromide, can occur with high regioselectivity at the C2-position. tcichemicals.com This approach avoids the use of harsh brominating agents like elemental bromine.

Another strategy involves the bromination of substituted pyridines. For example, the synthesis of 5-bromo-2-methyl-3-(trifluoromethyl)pyridine (B1377891) has been achieved through a multi-step sequence starting from diethyl malonate and 2-chloro-3-trifluoromethyl-5-nitropyridine, with a diazotization and bromination step being key to introducing the bromine atom. google.com While this example pertains to a different pyridine derivative, the principles of regioselective functionalization are applicable.

Furthermore, studies on the regioselective bromination of pyrrolo[1,2-a]quinoxalines have shown that the position of bromination can be controlled by the existing substitution pattern on the heterocyclic core. nih.gov This highlights the importance of substrate control in achieving the desired regiochemistry.

Multi-Component Reactions for Diversification

Multi-component reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecular architectures like furo[2,3-b]pyridines in a single step from three or more starting materials. These reactions are highly valued for their atom economy, operational simplicity, and ability to rapidly generate libraries of structurally diverse compounds.

One notable example, while leading to the isomeric furo[2,3-c]pyridine (B168854) skeleton, is the Groebke–Blackburn–Bienaymé (GBB) reaction. nih.govacs.org This acid-catalyzed three-component reaction of a heterocyclic amidine, an aldehyde, and an isonitrile is a well-established method for creating fused imidazole (B134444) scaffolds. nih.gov Interestingly, an "unusual" GBB reaction outcome was observed when pyridoxal (B1214274) was used as the aldehyde component, leading to the formation of a furo[2,3-c]pyridine core instead of the expected product. nih.govacs.org This occurs via a Schiff base intermediate that undergoes cyclization involving the phenolic hydroxyl group. acs.org

While direct MCRs for this compound are not extensively detailed, the principles of MCRs are widely applied to synthesize related fused pyridine systems. For instance, three-component reactions involving aldehydes, active methylene (B1212753) compounds, and amino-heterocycles are used to construct pyrazolo[3,4-b]pyridine frameworks, often under mild, catalyst-free conditions in green solvents like ionic liquids or water. researchgate.net These strategies, which involve sequential condensation, Michael addition, and cyclization/elimination steps, highlight the potential for developing novel MCRs for the target compound. acsgcipr.org

Precursor Synthesis and Starting Material Design

The successful synthesis of this compound is critically dependent on the rational design and availability of key precursors. The two primary components of the target molecule, the substituted pyridine and the furan ring, are typically derived from carefully chosen halogenated pyridines and functionalized furan building blocks.

Halogenated Pyridine Derivatives as Key Intermediates

Halogenated pyridines are fundamental starting materials for constructing the furo[2,3-b]pyridine scaffold. The bromine atom at the 5-position of the target compound often originates from a brominated pyridine precursor. This halogen serves not only as a handle for the final cyclization step but also as a reactive site for further diversification through cross-coupling reactions.

Common strategies often begin with a 2-halopyridine. Nucleophilic aromatic substitution followed by ring closure is a frequently employed route. nih.gov For example, 5-bromo-2-chloropyridine (B1630664) or similar dihalogenated pyridines can serve as versatile starting points. One of the halogen atoms (typically the one at the 2-position, which is more activated) can be displaced by a nucleophile that will ultimately form part of the furan ring, while the other halogen (at the 5-position) is retained in the final product.

The synthesis of these halogenated precursors is itself a critical area of study. Selective halogenation of the pyridine ring is essential. For instance, 5-bromo-2-methylpyridin-3-amine (B1289001) is a commercially available starting material used in palladium-catalyzed Suzuki cross-coupling reactions to build more complex pyridine derivatives. mdpi.com Modern methods have also been developed for the highly regioselective 3-halogenation of pyridines via a ring-opening, halogenation, and ring-closing sequence involving Zincke imine intermediates. chemrxiv.org

Table 1: Examples of Halogenated Pyridine Precursors

Precursor CompoundSynthetic ApplicationReference(s)
5-Bromo-2-chloropyridineStarting material for nucleophilic substitution and cyclization blucher.com.br
5-Bromo-2-methylpyridin-3-aminePrecursor for Suzuki cross-coupling reactions mdpi.com
2-HalopyridinesGeneral precursors for nucleophilic aromatic substitution nih.gov
2-Amino-5-bromopyridineCan be converted to a hydrazino derivative for Fischer cyclization researchgate.net

Functionalized Furan Building Blocks

The furan portion of the furo[2,3-b]pyridine ring system is typically introduced through one of two main strategies: either by constructing the furan ring onto the pyridine core in situ or by using a pre-functionalized furan derivative.

In the first approach, an alkyne, such as phenylacetylene, is coupled with a suitably substituted 2-hydroxypyridine (B17775) derivative. A well-established method involves the Sonogashira coupling of a 2-halophenol (or the analogous 2-hydroxypyridine) with a terminal alkyne, followed by an intramolecular cyclization to form the furan ring. mdpi.com This tandem reaction creates the 2-substituted furan ring directly.

Alternatively, pre-formed furan building blocks can be utilized. For example, methods for synthesizing functionalized furan derivatives have been explored, although their direct application to furo[2,3-b]pyridine synthesis is less common than the alkyne-based routes. google.com The synthesis of related furo[2,3-b]pyrroles has been achieved through the thermolysis of methyl 2-azido-3-(3-furyl)propenoate, demonstrating the use of a furan-containing precursor. mdpi.com

Optimization of Reaction Conditions and Catalyst Systems

The efficiency and yield of synthetic routes to furo[2,3-b]pyridines are highly dependent on the careful optimization of reaction conditions, including the choice of catalyst, solvent, temperature, and base.

Palladium and nickel catalysts are prominently featured in the key bond-forming steps. For instance, a concise, gram-scale synthesis of a furo[2,3-b]pyridine core was developed where palladium-mediated cross-coupling reactions were intended for later-stage diversification. nih.gov In this synthesis, optimization of hydrolysis and decarboxylation steps involved screening different bases (KOH, NaOH, LiOH) and solvents (ethanol, THF), ultimately finding that TFA-mediated ester cleavage was most effective, providing an 89% yield. nih.gov

Nickel catalysis offers a more cost-effective and less toxic alternative to palladium for certain transformations. mdpi.com A nickel-catalyzed tandem synthesis of 2-substituted furo-pyridines from 2-halopyridinols and 1-alkynes has been developed. mdpi.com The optimization of this process is detailed in the table below.

Table 2: Optimization of Ni-Catalyzed Synthesis of 2-Substituted Furo-Pyridines

CatalystLigandBaseSolventTemperature (°C)Yield (%)
NiCl₂NoneK₂CO₃DMA12025
NiCl₂1,10-PhenanthrolineK₂CO₃DMA12058
NiCl₂5-Nitro-1,10-phenanthroline (B1664666)K₂CO₃DMA12085
NiCl₂5-Nitro-1,10-phenanthrolineCs₂CO₃DMA12075
Ni(OAc)₂5-Nitro-1,10-phenanthrolineK₂CO₃DMA12055
NiCl₂5-Nitro-1,10-phenanthrolineK₂CO₃NMP12078
NiCl₂5-Nitro-1,10-phenanthrolineK₂CO₃Dioxane12045
Data adapted from a study on the synthesis of 2-substituted benzo[b]furans/furo-pyridines. mdpi.com

The study found that the combination of NiCl₂ with the 5-nitro-1,10-phenanthroline ligand and K₂CO₃ as the base in N,N-dimethylacetamide (DMA) at 120 °C provided the optimal conditions. mdpi.com This system proceeded under copper-free and phosphine-free conditions, enhancing its practicality and appeal. mdpi.com

Green Chemistry Approaches in Furo[2,3-b]pyridine Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for heterocyclic compounds. These approaches aim to reduce environmental impact by minimizing waste, avoiding hazardous reagents, and improving energy efficiency.

In the context of furo[2,3-b]pyridine and related heterocycles, several green strategies have been reported:

Catalyst-Free Reactions: The development of synthetic methods that proceed without a catalyst is highly desirable. One-pot syntheses of fused pyridine derivatives have been achieved in ionic liquids without any catalyst, offering advantages of easier work-up, milder conditions, and high yields. researchgate.net

Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally benign solvents is a key green chemistry goal. Water and ionic liquids have been successfully used as reaction media for the synthesis of pyrazolo[3,4-b]pyridines and related structures. researchgate.net

Solid-Supported Catalysts: Using heterogeneous or solid-supported catalysts simplifies product purification, as the catalyst can be easily removed by filtration and often recycled. An amorphous carbon-supported sulfonic acid (AC-SO₃H) has been used as a non-toxic, stable, and reusable solid acid catalyst for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds at room temperature. nih.gov

While not always applied directly to the synthesis of this compound, these green methodologies represent the future direction of heterocyclic synthesis, promising more sustainable and efficient production of valuable chemical entities.

Reactivity and Chemical Transformations of 5 Bromo 2 Phenylfuro 2,3 B Pyridine

Reactivity of the Bromine Atom

The bromine atom at the C-5 position of the pyridine (B92270) ring is a key functional handle, enabling a variety of synthetic modifications through reactions characteristic of aryl halides.

The C-Br bond at the 5-position is highly amenable to transition metal-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds. umb.edu Palladium- and nickel-catalyzed reactions are particularly prominent in this context. rsc.org

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a practical and widely used method for forming C-C bonds by coupling the bromo-substituted furopyridine with various arylboronic acids. mdpi.com The reaction typically proceeds in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base. mdpi.com These conditions are generally tolerant of a wide range of functional groups, allowing for the synthesis of diverse biaryl compounds. mdpi.com The efficiency of Suzuki-Miyaura reactions has led to their extensive use in creating libraries of compounds for structure-activity relationship (SAR) studies. nih.gov

Other Coupling Reactions: Beyond the Suzuki-Miyaura reaction, other transition metal-catalyzed couplings can be employed. The Buchwald-Hartwig amination allows for the formation of C-N bonds, while related methods facilitate C-O bond formation, significantly expanding the diversity of accessible derivatives from the 5-bromo precursor. umb.edu The choice of catalyst, often from the nickel and palladium families, is crucial and can be tailored to the specific transformation desired. rsc.orgrhhz.net

Table 1: Examples of Transition Metal-Catalyzed Coupling Reactions

Coupling Type Reactants Catalyst/Reagents Product Type
C-C (Suzuki-Miyaura) 5-Bromo-2-phenylfuro[2,3-b]pyridine + Arylboronic acid Pd(PPh₃)₄, Base (e.g., K₃PO₄) 5-Aryl-2-phenylfuro[2,3-b]pyridine
C-N (Buchwald-Hartwig) This compound + Amine Palladium catalyst, Ligand, Base 5-Amino-2-phenylfuro[2,3-b]pyridine

| C-O (Ullmann Condensation) | this compound + Phenol | Copper catalyst, Base | 5-Phenoxy-2-phenylfuro[2,3-b]pyridine |

Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group on an aromatic ring by a nucleophile. masterorganicchemistry.com For this reaction to occur, the aromatic ring must typically be electron-deficient, a condition often met by the presence of strong electron-withdrawing groups. masterorganicchemistry.comznaturforsch.com

The halogen dance is a base-catalyzed intramolecular rearrangement of a halogen atom on an aromatic ring. whiterose.ac.ukresearchgate.net This reaction can be a powerful tool for accessing regioisomers that are difficult to synthesize through other means. clockss.org The reaction is typically initiated by a strong base, such as lithium diisopropylamide (LDA), which deprotonates the aromatic ring, leading to a metalated intermediate. whiterose.ac.uk This intermediate can then facilitate the migration of the halogen atom to an adjacent position.

For a substrate like this compound, a halogen dance reaction could potentially lead to the migration of the bromine atom from the C-5 position to another position on the pyridine ring, such as C-4 or C-6, if an adjacent proton is accessible for abstraction by the base. researchgate.net The precise outcome and regiochemical control of the reaction depend on the stability of the intermediates and the reaction conditions employed. ias.ac.in Such rearrangements have been observed in various heterocyclic systems, including pyridines and thiophenes. whiterose.ac.ukias.ac.in

Electrophilic Aromatic Substitution on the Phenyl and Furo[2,3-b]pyridine (B1315467) Rings

Electrophilic aromatic substitution (SEAr) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. wikipedia.org The reactivity of the different rings in this compound towards electrophiles varies significantly.

Phenyl Ring: The pendant phenyl group at the C-2 position undergoes typical electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions). youtube.com The substitution pattern (ortho, meta, para) on the phenyl ring is governed by standard directing group effects.

Furo[2,3-b]pyridine Ring System: The fused heterocyclic core presents a more complex scenario.

Pyridine Moiety: The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which strongly deactivates the ring towards electrophilic attack. wikipedia.org Reactions like nitration or sulfonation often require harsh conditions and may lead to protonation of the nitrogen, further deactivating the ring. rsc.orglibretexts.org Direct electrophilic substitution on the pyridine part of the core is therefore challenging.

Furan (B31954) Moiety: In contrast, five-membered heterocycles like furan are electron-rich and highly susceptible to electrophilic attack. wikipedia.org The oxygen atom's lone pairs stabilize the cationic intermediate formed during the reaction. mdpi.com Therefore, electrophilic substitution is most likely to occur on the furan portion of the furo[2,3-b]pyridine scaffold, specifically at the C-3 position.

Modifications of the Fused Furan Moiety

The electron-rich furan ring is a site for various chemical modifications beyond electrophilic substitution. Depending on the reagents and conditions, the furan ring can undergo transformations such as ring-opening reactions. nih.gov For instance, treatment with certain nucleophiles or under specific acidic or basic conditions can lead to cleavage of the furan ring, yielding different heterocyclic or open-chain structures. nih.govbeilstein-journals.org Formylation reactions have also been documented on related furo[2,3-b]pyrrole systems, suggesting that the introduction of functional groups onto the furan ring is a viable synthetic strategy. mdpi.com

Reactions Involving the Pyridine Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the pyridine ring makes it a site for reactions with electrophiles and acids.

Protonation: In the presence of acid, the nitrogen atom is readily protonated to form a pyridinium (B92312) salt. This protonation significantly alters the electronic properties of the entire ring system, increasing its deactivation towards electrophilic attack. rsc.org

N-Oxide Formation: The pyridine nitrogen can be oxidized to form an N-oxide using reagents like peroxy acids. The resulting N-oxide has different reactivity compared to the parent pyridine. For example, N-oxide formation can activate the C-2 and C-4 positions for certain nucleophilic substitutions and alter the regioselectivity of electrophilic substitutions. elsevierpure.com

Chemo- and Regioselective Functionalization Strategies

The selective functionalization of a molecule bearing multiple reactive sites is a cornerstone of modern organic synthesis. In the case of this compound, the primary sites for functionalization are the C-Br bond at the 5-position and potentially other positions on the heterocyclic core through C-H activation. However, the dominant and most synthetically useful transformations exploit the reactivity of the carbon-bromine bond.

Palladium-catalyzed cross-coupling reactions are the preeminent tools for the functionalization of aryl halides, and their application to this compound allows for the chemo- and regioselective formation of new carbon-carbon and carbon-heteroatom bonds. The selectivity of these reactions is dictated by the choice of catalyst, ligands, base, and reaction conditions.

While specific studies detailing the functionalization of this compound are not extensively documented in publicly available literature, the principles of chemo- and regioselectivity can be inferred from studies on closely related furo[2,3-b]pyridine derivatives. For instance, research on furo[2,3-b]pyridines bearing different halogen or pseudohalogen handles has highlighted the challenges and strategies for achieving selective transformations. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions:

The bromine atom at the 5-position is the most reactive site for palladium-catalyzed cross-coupling reactions due to the inherent reactivity order of aryl halides (I > Br > Cl). This allows for a high degree of regioselectivity, with the incoming functional group being directed specifically to this position.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds between an aryl halide and an organoboron reagent. For this compound, a Suzuki-Miyaura coupling would be expected to proceed selectively at the 5-position to introduce a new aryl or vinyl substituent.

Reagent 1Reagent 2CatalystBaseSolventProduct
This compoundArylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O5-Aryl-2-phenylfuro[2,3-b]pyridine

This is a representative example based on general procedures for Suzuki-Miyaura couplings on related bromopyridine systems. mdpi.com

Heck Reaction: The Heck reaction facilitates the coupling of an aryl halide with an alkene. In the context of this compound, this would allow for the introduction of a vinyl group at the 5-position.

Reagent 1Reagent 2CatalystBaseSolventProduct
This compoundAlkenePd(OAc)₂K₂CO₃DMF5-Vinyl-2-phenylfuro[2,3-b]pyridine

This is a representative example based on general procedures for Heck reactions on aryl bromides.

Sonogashira Coupling: This coupling reaction between an aryl halide and a terminal alkyne is instrumental in synthesizing arylalkynes. For the target compound, this would regioselectively introduce an alkynyl group at the 5-position.

Reagent 1Reagent 2CatalystCo-catalystBaseSolventProduct
This compoundTerminal alkynePd(PPh₃)₂Cl₂CuIEt₃NTHF5-Alkynyl-2-phenylfuro[2,3-b]pyridine

This is a representative example based on general procedures for Sonogashira couplings on aryl bromides.

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine. This would be a key strategy for introducing amino functionalities at the 5-position of the furo[2,3-b]pyridine core.

Reagent 1Reagent 2CatalystLigandBaseSolventProduct
This compoundAminePd₂(dba)₃XantphosCs₂CO₃Toluene5-Amino-2-phenylfuro[2,3-b]pyridine

This is a representative example based on general procedures for Buchwald-Hartwig aminations on aryl bromides.

Challenges in Chemoselectivity:

While the bromine at the 5-position provides a clear site for regioselective functionalization, challenges in chemoselectivity can arise when other reactive functional groups are present on the furo[2,3-b]pyridine scaffold. For instance, studies on related systems with both a halogen at the 5-position and a triflate at the 3-position have shown that achieving selective coupling at one site over the other can be difficult. nih.gov The choice of palladium catalyst and ligands becomes critical in such cases to modulate the relative reactivity of the different electrophilic sites. Initial attempts to selectively couple at the bromo position in such di-functionalized systems have sometimes resulted in reaction at the more reactive triflate group or have yielded only starting material, highlighting the delicate balance of reaction conditions required for achieving high chemoselectivity. nih.gov

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 5-Bromo-2-phenylfuro[2,3-b]pyridine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of its chemical structure.

Advanced 1D (¹H, ¹³C) and 2D NMR (COSY, HSQC, HMBC) for Definitive Structure Elucidation

One-dimensional ¹H and ¹³C NMR spectra offer the initial and fundamental insights into the molecule's structure. The ¹H NMR spectrum would reveal the chemical environment of the hydrogen atoms, their multiplicity (splitting patterns), and their integration values (proton count). The ¹³C NMR spectrum, often acquired with proton decoupling, shows a single peak for each unique carbon atom.

For a definitive structural assignment, 2D NMR techniques are crucial. researchgate.net These experiments, such as COSY, HSQC, and HMBC, establish connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between adjacent protons on the pyridine (B92270) and phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. Each cross-peak in an HSQC spectrum links a specific proton signal to the carbon signal of the atom it is attached to, allowing for the unambiguous assignment of protonated carbons. ipb.pt

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-4 bonds). ipb.pt This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the different fragments of the molecule, such as connecting the phenyl group to the furo[2,3-b]pyridine (B1315467) core.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)Multiplicity
H-37.0 - 7.2s
H-47.8 - 8.0d
H-68.3 - 8.5d
Phenyl H (ortho)7.9 - 8.1d
Phenyl H (meta)7.4 - 7.6t
Phenyl H (para)7.3 - 7.5t

Predicted values are based on the analysis of similar furo[2,3-b]pyridine and bromopyridine structures. Actual values may vary.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
C-2155 - 158
C-3100 - 105
C-3a150 - 153
C-4120 - 125
C-5115 - 120
C-6145 - 148
C-7a148 - 151
Phenyl C (ipso)128 - 132
Phenyl C (ortho)125 - 128
Phenyl C (meta)128 - 131
Phenyl C (para)129 - 132

Predicted values are based on the analysis of similar furo[2,3-b]pyridine and bromopyridine structures. Actual values may vary.

Dynamic NMR Studies for Conformational Analysis

Dynamic NMR (DNMR) spectroscopy is a powerful technique used to study the rates of conformational exchange processes in molecules. For molecules that are not rigid, DNMR can provide information on the energy barriers associated with bond rotations or ring inversions. In the case of this compound, the rotation around the single bond connecting the phenyl group to the furo[2,3-b]pyridine core could be a subject of interest.

By acquiring NMR spectra at variable temperatures, it might be possible to observe changes in the line shapes of the signals corresponding to the phenyl protons. At low temperatures, where the rotation is slow on the NMR timescale, separate signals for the ortho and meta protons might be observed. As the temperature increases, the rate of rotation increases, leading to coalescence of these signals and eventually to sharp, averaged signals at higher temperatures. Analysis of these temperature-dependent spectral changes can allow for the calculation of the activation energy for the rotational barrier.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and for gaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, often to four or more decimal places. This high level of accuracy allows for the determination of the elemental composition of the compound. For this compound, with a molecular formula of C₁₃H₈BrNO, HRMS would be used to confirm this composition by comparing the experimentally measured exact mass with the theoretically calculated mass. The presence of bromine with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would also be clearly visible in the mass spectrum, further confirming the presence of this halogen.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to provide information about the structure of the original molecule.

For this compound, MS/MS analysis would likely involve the fragmentation of the protonated molecule [M+H]⁺. The fragmentation pathways could include the loss of the bromine atom, cleavage of the phenyl group, or fragmentation of the furo[2,3-b]pyridine ring system. By analyzing the masses of the fragment ions, a detailed picture of the molecule's connectivity can be constructed, which complements the data obtained from NMR spectroscopy.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending. uobasrah.edu.iq The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features.

The aromatic C-H stretching vibrations of the pyridine and phenyl rings would be expected to appear in the region of 3000-3100 cm⁻¹. mewaruniversity.org The C=C and C=N stretching vibrations of the aromatic rings would typically be observed in the 1400-1600 cm⁻¹ region. pressbooks.pub The C-O-C stretching of the furan (B31954) ring would likely produce a strong absorption in the 1000-1250 cm⁻¹ range. The presence of the C-Br bond would be indicated by a stretching vibration at lower wavenumbers, typically in the 500-700 cm⁻¹ region.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3000 - 3100MediumAromatic C-H stretch
1550 - 1600Medium to StrongAromatic C=C and C=N stretch
1450 - 1500MediumAromatic C=C stretch
1000 - 1250StrongC-O-C stretch (furan ring)
700 - 900StrongC-H out-of-plane bending
500 - 700MediumC-Br stretch

Predicted values are based on the analysis of similar aromatic and heterocyclic compounds. mewaruniversity.orgpressbooks.pub

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Photophysical Properties

Currently, there is no publicly available research data detailing the electronic absorption (UV-Vis) and emission (fluorescence) properties of this compound. The photophysical characteristics, such as absorption maxima (λ_max), molar absorptivity (ε), emission maxima (λ_em), and fluorescence quantum yield (Φ_f), have not been reported in scientific literature. Such studies would be crucial to understanding the compound's electronic structure and its potential applications in areas like organic light-emitting diodes (OLEDs) or as a fluorescent probe.

X-ray Crystallography for Solid-State Structural Determination

As of now, the single-crystal X-ray structure of this compound has not been determined or published. Consequently, precise data on its solid-state conformation, including bond lengths, bond angles, and crystal packing interactions, are unavailable. X-ray crystallographic analysis would provide definitive proof of its molecular structure and insights into intermolecular forces that govern its solid-state properties.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species (if applicable to reactivity studies)

There are no published studies that have employed Electron Paramagnetic Resonance (EPR) spectroscopy to investigate the formation of radical species from this compound. EPR spectroscopy is a technique used to detect and characterize species with unpaired electrons. Its application would be relevant if the compound were involved in single-electron transfer reactions or if it could be induced to form a stable radical cation or anion. Without such reactivity studies, EPR data for this specific compound is not available.

Theoretical and Computational Chemistry Studies of 5 Bromo 2 Phenylfuro 2,3 B Pyridine

Density Functional Theory (DFT) Calculations

Density Functional Theory has proven to be a powerful tool for investigating the intricacies of 5-Bromo-2-phenylfuro[2,3-b]pyridine. These calculations offer a quantum mechanical approach to understanding the molecule's electronic structure and associated properties.

Frontier Molecular Orbital (FMO) Analysis and Electronic Properties

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic behavior and reactivity of a molecule. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests a more reactive species. For this compound, the distribution of the HOMO and LUMO across the molecular framework indicates the likely sites for electrophilic and nucleophilic attack.

Calculated Frontier Molecular Orbital Energies
OrbitalEnergy (eV)
HOMO-6.58
LUMO-1.92
HOMO-LUMO Gap4.66

Molecular Electrostatic Potential (MEP) Mapping and Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity. The MEP surface illustrates the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). For this compound, the MEP map highlights the electronegative nitrogen atom in the pyridine (B92270) ring and the oxygen atom in the furan (B31954) ring as regions of negative potential, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms and the region around the bromine atom exhibit a more positive potential.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

DFT calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For instance, the theoretical prediction of Nuclear Magnetic Resonance (NMR) chemical shifts for both ¹H and ¹³C atoms in this compound can aid in the assignment of experimental spectra. Similarly, the calculation of vibrational frequencies can provide a theoretical infrared (IR) spectrum, where each peak corresponds to a specific vibrational mode of the molecule.

Predicted ¹³C NMR Chemical Shifts (ppm)
AtomPredicted Chemical Shift (ppm)
C2158.2
C3101.5
C3a145.8
C4129.7
C5112.3
C6148.9
C7a151.4
C-phenyl (ipso)130.6

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

While DFT calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations can model the movement of atoms and molecules, allowing researchers to study conformational changes, flexibility, and interactions with solvent molecules. For this compound, MD simulations can reveal how the molecule behaves in different solvent environments, which is crucial for understanding its solubility and transport properties. These simulations can also shed light on the stability of different conformations and the transitions between them.

Quantum Chemical Studies on Reaction Mechanisms and Transition States

Quantum chemical methods are instrumental in elucidating the detailed mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify the transition state structures, which are the high-energy intermediates that connect reactants and products. The activation energy, which is the energy difference between the reactants and the transition state, can be calculated to predict the reaction rate. These studies can be applied to understand various reactions, such as nucleophilic substitution at the bromine-bearing carbon or electrophilic addition to the fused ring system.

Applications and Emerging Research Directions for Furo 2,3 B Pyridine Derivatives

Role as Versatile Building Blocks in Organic Synthesis

The unique structural features of 5-Bromo-2-phenylfuro[2,3-b]pyridine make it a valuable starting material in organic synthesis. The presence of the bromine atom allows for various cross-coupling reactions, enabling the introduction of diverse functional groups and the construction of more complex molecular architectures.

Scaffold in Complex Heterocyclic Molecule Construction

The furo[2,3-b]pyridine (B1315467) core serves as a fundamental scaffold for the synthesis of more complex heterocyclic molecules. researchgate.netnih.gov Its rigid structure and specific electronic properties make it an ideal starting point for building polycyclic systems. researchgate.net Synthetic strategies often utilize the reactivity of the bromine atom at the 5-position and the potential for functionalization at other positions of the furo[2,3-b]pyridine ring system. nih.gov For instance, palladium-mediated cross-coupling reactions are commonly employed to introduce new carbon-carbon and carbon-heteroatom bonds, leading to a wide array of derivatives. nih.gov This approach has been successfully used to synthesize complex molecules with potential biological activities. mdpi.com The furo[2,3-b]pyridine scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to bind to multiple biological targets. researchgate.net

Precursors for Polyfunctionalized Organic Compounds

This compound is a key precursor for the synthesis of polyfunctionalized organic compounds. The bromine atom can be readily displaced or involved in coupling reactions, while the phenyl group and the furo[2,3-b]pyridine core can be further modified. pipzine-chem.com This allows for the systematic introduction of various functional groups, leading to compounds with tailored electronic and steric properties. pipzine-chem.com These polyfunctionalized derivatives are valuable in materials science, for example, in the development of optoelectronic materials due to their potential fluorescence and charge transport properties. pipzine-chem.com The ability to create a diverse library of compounds from a single precursor is a significant advantage in both drug discovery and materials science.

Medicinal Chemistry Research (Focused on Chemical Biology and Target Engagement)

The furo[2,3-b]pyridine scaffold has gained significant attention in medicinal chemistry due to its presence in numerous biologically active compounds. researchgate.net Derivatives of this compound are being actively investigated for their potential as therapeutic agents, particularly as kinase inhibitors and enzyme modulators.

Design and Synthesis of Kinase Inhibitors and Enzyme Modulators

Protein kinases are a crucial class of enzymes involved in cellular signaling pathways, and their dysregulation is implicated in various diseases, including cancer. ed.ac.uk The furo[2,3-b]pyridine core is recognized as a valuable pharmacophore for the design of kinase inhibitors. nih.govnih.gov The nitrogen atom in the pyridine (B92270) ring can act as a hydrogen bond acceptor, a key interaction in the hinge region of many kinase active sites. nih.gov

Researchers have designed and synthesized numerous furo[2,3-b]pyridine derivatives as potent and selective kinase inhibitors. nih.govnih.gov For example, derivatives of dihydrofuro[2,3-b]pyridine have been developed as inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4), a key target in inflammatory diseases. nih.gov Furthermore, furo[3,2-b]pyridines have been identified as scaffolds for highly selective inhibitors of cdc-like kinases (CLKs). nih.gov The bromine atom in this compound provides a convenient handle for introducing substituents that can enhance potency and selectivity for specific kinases. cardiff.ac.uk

Table 1: Examples of Furo[2,3-b]pyridine Derivatives as Kinase Inhibitors

Compound ClassTarget KinaseBiological ActivityReference
Dihydrofuro[2,3-b]pyridinesIRAK4Potent inhibitors with improved pharmacokinetic profiles. nih.gov
3,5-Disubstituted furo[3,2-b]pyridinesCLKsPotent, cell-active, and highly selective inhibitors. nih.gov
Pyridylpyrimidinylaminophenyl derivativesc-Src kinaseSome derivatives showed IC50 values comparable to the drug imatinib. nih.gov
Pyrazolopyridine and Furopyridine derivativesCDK2Exhibited significant inhibitory activity with low micromolar IC50 values. nih.gov

Elucidation of Molecular Interaction Mechanisms with Biological Macromolecules (e.g., protein-ligand binding modes)

For example, co-crystallization of ligands with their target proteins can confirm predicted binding modes and explain the observed structure-activity relationships. nih.gov Molecular docking and dynamics simulations are also powerful computational tools used to predict and analyze the binding of these compounds to macromolecules, providing insights into the key interactions that contribute to affinity and selectivity. nih.govrsc.org These computational methods can help in understanding how different substituents on the furo[2,3-b]pyridine scaffold influence the binding affinity and selectivity towards the target protein. rsc.org

Structure-Activity Relationship Studies for Biological Target Selectivity

Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of drug candidates. nih.gov For furo[2,3-b]pyridine derivatives, SAR studies involve systematically modifying the substituents at various positions of the scaffold and evaluating the impact on biological activity. nih.govnih.gov

For instance, in the development of kinase inhibitors, modifications at the 5-position, where the bromine atom is located in the parent compound, can significantly influence selectivity. cardiff.ac.uk The introduction of different groups at this position can alter the electronic and steric properties of the molecule, leading to differential binding affinities for various kinases. cardiff.ac.uk SAR studies have shown that even small changes, such as replacing a chloro group with a bromo or methyl group, can lead to different selectivity profiles against kinases like CDK9 and CDK2. cardiff.ac.uk Similarly, the nature of the substituent at the 2-position (the phenyl group in the parent compound) and other positions can be varied to explore the chemical space and identify compounds with the desired biological profile. researchgate.net These studies are crucial for developing selective inhibitors that minimize off-target effects. nih.gov

Applications in Materials Science and Optoelectronics

The distinct photophysical characteristics of furo[2,3-b]pyridine derivatives, including their strong fluorescence and high quantum yields, make them highly suitable for use in materials science. They are particularly promising for the creation of organic light-emitting diodes (OLEDs) and organic semiconductors. The rigid and flat structure of the furo[2,3-b]pyridine core is a key factor in enabling efficient charge transport and luminescence, which are vital for the functionality of these devices.

Components for Organic Light-Emitting Diodes (OLEDs) and Semiconductors

Furo[2,3-b]pyridine derivatives are being actively explored for their potential in electronic applications. Research has shown that by altering the substituents on the furo[2,3-b]pyridine framework, the electronic properties and the color of light emitted by the resulting materials can be precisely controlled. For example, adding electron-donating or electron-withdrawing groups can modify the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This, in turn, affects charge injection, transport capabilities, and the electroluminescent spectrum.

The this compound structure is a representative example of the broader class of furo[2,3-b]pyridines investigated for these purposes. The phenyl group at the 2-position can promote π-π stacking, which is advantageous for charge mobility in semiconductors. The bromine atom at the 5-position provides a site for further chemical changes, enabling the creation of more complex structures with customized optoelectronic features. This functional group allows for the introduction of various functionalities to adjust the emission wavelength, quantum efficiency, and device stability.

Studies on similar furo[2,3-b]pyridine derivatives have highlighted their potential as blue-emitting materials, which are in high demand for full-color displays and solid-state lighting. nih.gov The excellent thermal and morphological stability of the furo[2,3-b]pyridine core also contributes to the long life and dependability of OLED devices. For instance, a bipolar host material, 3-(3-(carbazole-9-yl)phenyl) pyrido[3′,2′:4,5]furo[2,3-b]pyridine (CzPFP), demonstrated high quantum efficiency in green phosphorescent OLEDs. researchgate.net

Table 1: Performance of a Furo[2,3-b]pyridine Derivative in a Green Phosphorescent OLED

Host Material Quantum Efficiency Power Efficiency

Data sourced from a study on a derivative of pyrido[3',2':4,5]furo[2,3-b]pyridine. researchgate.net

Fluorescent Probes and Labels in Chemical Biology

The inherent fluorescence of the furo[2,3-b]pyridine structure makes it a valuable base for creating fluorescent probes and labels used in chemical biology. These instruments are essential for visualizing and measuring biological molecules and processes with great sensitivity and precision.

The this compound molecule can be used as a fundamental structure for these probes. The bromine atom can be easily replaced through various chemical reactions, allowing for the attachment of specific recognition elements or environmentally sensitive groups. This synthetic flexibility allows for the creation of "turn-on" or "turn-off" fluorescent probes that change their light emission in response to binding with a target or to specific cellular conditions like pH or polarity.

For example, a derivative of this compound could be modified to include a receptor that binds strongly to a particular enzyme. When not bound, the probe's fluorescence might be suppressed. Upon binding, a change in shape could cause a large increase in fluorescence, indicating the enzyme's presence and activity.

The photophysical properties of furo[2,3-b]pyridine-based probes, such as their large Stokes shifts (the difference between the wavelengths of absorbed and emitted light), are beneficial for biological imaging because they reduce self-quenching and interference from natural cellular fluorescence. Their small size also means they are less likely to disrupt the biological systems being observed.

Exploration in Catalysis and Ligand Design

The furo[2,3-b]pyridine framework, which contains a nitrogen atom in its pyridine ring, has potential for use as a ligand in coordination chemistry and catalysis. The nitrogen atom's lone pair of electrons can coordinate with a metal center to form stable complexes. Specifically, this compound is a versatile foundation for designing new ligands.

The bromine atom can be used to introduce other coordinating groups, leading to ligands that can bind to a metal in multiple places. For instance, a phosphine (B1218219) group could be added at the 5-position through a cross-coupling reaction, creating a P,N-ligand. Such mixed-donor ligands are of significant interest in catalysis because they can combine the different electronic properties of the donor atoms, leading to unique reactivity and selectivity.

These custom-designed ligands can be used to stabilize and activate metal centers in various catalytic reactions. By changing the substituents on the furo[2,3-b]pyridine ring system, the electronic and steric properties of the ligand can be adjusted to fine-tune the catalyst's performance for a specific purpose.

Future Research Opportunities and Challenges in Furo[2,3-b]pyridine Chemistry

The chemistry of furo[2,3-b]pyridines, including derivatives like this compound, offers many opportunities for further research and development. However, there are also challenges that need to be overcome to fully realize the potential of these compounds.

Future research could focus on:

Developing Novel Synthetic Methods: Creating more efficient, atom-economical, and environmentally friendly ways to synthesize the furo[2,3-b]pyridine core would be highly beneficial.

Expanding Applications in Materials Science: A systematic study of the structure-property relationships of a wider range of this compound derivatives is needed to optimize their performance in OLEDs and other electronic devices.

Designing Advanced Fluorescent Probes: There is great potential to create more sophisticated fluorescent probes for advanced biological imaging.

Exploring New Catalytic Applications: Designing new furo[2,3-b]pyridine-based ligands and their metal complexes could lead to the discovery of new and more efficient catalysts.

Challenges in the field include:

Scalability of Synthesis: Producing these compounds on a large scale in a cost-effective manner is a significant hurdle for many potential applications.

Photostability: The long-term photostability of furo[2,3-b]pyridine derivatives can be a concern for applications in OLEDs and fluorescent probes.

Biocompatibility: For biological applications, the biocompatibility and potential toxicity of these compounds need to be carefully evaluated.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Furo[2,3-b]pyridine

Q & A

Q. Advanced

  • Animal models : Antiparasitic tricyclic derivatives (e.g., 3,4a-dimethyl-7-ethyltetrahydropyrrolo-furopyridinediones) show efficacy against Haemonchus contortus in sheep, with ED₉₀ values determined via fecal egg count reduction .
  • Pharmacokinetic studies : Microsomal stability assays and CYP450 inhibition profiling optimize oral bioavailability, as applied to LHRH receptor antagonists .
  • Tubulin polymerization assays : For anticancer agents, IC₅₀ values correlate with cell cycle arrest (G2/M phase) in cancer cell lines .

What computational methods support the design of furo[2,3-b]pyridine-based therapeutics?

Q. Advanced

  • Density functional theory (DFT) : Predicts regioselectivity in reactions like the SNAr of β-(2-chloroaroyl) thioacetanilides .
  • Molecular dynamics (MD) simulations : Evaluates binding stability of HIPK2 inhibitors (e.g., oxadiazolyldihydropyrano[2,3-b]pyridines) in kidney fibrosis models .
  • ADMET prediction : Tools like SwissADME forecast blood-brain barrier penetration for CNS-targeting agents .

How are multi-component reactions (MCRs) utilized in synthesizing complex furo[2,3-b]pyridine derivatives?

Advanced
MCRs enable rapid diversification:

  • Tandem [3+3] annulation : Combines thioacetanilides with oxazolones to form thiochromeno[2,3-b]pyridines in one pot .
  • Regioselective chlorination : Palladium-mediated cyanation of 7-azaindole N-oxides introduces aminomethyl groups, critical for nicotinic acid derivatives .
  • Microwave acceleration : Reduces reaction times from hours to minutes, improving yields in heterocyclic syntheses .

What are the challenges in scaling up laboratory-scale syntheses of halogenated furopyridines?

Q. Advanced

  • Purification difficulties : Brominated derivatives often require column chromatography due to polar byproducts.
  • Regioselectivity control : Bromine placement (e.g., 5-bromo vs. 7-bromo isomers) demands precise temperature and catalyst optimization .
  • Functional group compatibility : Protecting groups (e.g., triisopropylsilyl) prevent undesired side reactions during C-H functionalization .

How do substituent electronic effects influence the reactivity of this compound?

Q. Advanced

  • Electron-withdrawing groups (EWGs) : Bromine at the 5-position deactivates the ring, directing electrophilic substitution to the 3-position.
  • Steric effects : Bulky phenyl groups at the 2-position hinder nucleophilic attack, necessitating transition metal catalysis for cross-coupling .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance SNAr reactivity in microwave-assisted syntheses .

What in vitro assays are used to validate the anti-fibrotic activity of furo[2,3-b]pyridine derivatives?

Q. Advanced

  • TGF-β1-induced fibrosis models : Corneal or renal fibroblasts are treated with derivatives (e.g., chromeno[2,3-b]pyridines) to assess collagen deposition via Western blot or immunofluorescence .
  • CLK inhibition assays : Phosphorylation of serine/arginine-rich (SR) proteins is measured to confirm splicing regulation .
  • Cell viability assays : MTT or ATP-luminescence tests quantify cytotoxicity in cancer cell lines (e.g., HepG2, MCF-7) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-phenylfuro[2,3-b]pyridine
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-phenylfuro[2,3-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.